1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Overview
Description
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-bromophenyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 4-bromophenylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products Formed:
- Substituted phenyl derivatives.
- Piperazine N-oxides.
- Dehalogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated as a potential pharmacophore for the development of new drugs targeting central nervous system disorders.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine
- 1-(4-Fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine
- 1-(4-Methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine
Comparison: 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms like chlorine or fluorine. This can influence the compound’s binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRNPLEYCUSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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